molecular formula C16H14FN3O B2502422 6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide CAS No. 1436198-02-5

6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide

Cat. No. B2502422
CAS RN: 1436198-02-5
M. Wt: 283.306
InChI Key: BHGUBWSATZYEAC-UHFFFAOYSA-N
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Description

The compound "6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide" is a fluorinated organic molecule that is likely to possess interesting chemical and biological properties due to the presence of multiple functional groups such as the pyridine ring, the amide linkage, and the alkyne moiety. While the specific compound is not directly mentioned in the provided papers, the research on related fluorinated pyridine derivatives suggests potential applications in medical imaging, pharmaceuticals, and as antimicrobial agents .

Synthesis Analysis

The synthesis of related fluorinated compounds involves multi-step processes that include amidation, nitrification, reduction, and fluorination . For example, favipiravir, a known RNA polymerase inhibitor, is synthesized through a four-step process with an overall yield of about 8% . Similarly, the synthesis of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides involves the condensation of acid chlorides with a benzisoxazole derivative . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by techniques such as FT-IR, NMR spectroscopy, and X-ray diffraction . For instance, the crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide reveals an almost planar molecule with intramolecular hydrogen bonding . Similarly, the structure of 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide was confirmed by spectroscopic methods and X-ray diffraction, and further analyzed using density functional theory (DFT) . These analytical methods would be essential for the molecular structure analysis of "this compound".

Chemical Reactions Analysis

The chemical reactivity of fluorinated pyridine derivatives can be complex due to the presence of multiple reactive sites. For example, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives involves cyclization, the Suzuki reaction, hydrolysis, and amidation reactions . These reactions are indicative of the types of chemical transformations that might be applicable to the compound of interest.

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties, such as enhanced stability and specificity in biological systems . The 6-fluoropyridoxal-polymer conjugates, for example, show excellent 19F pH sensitivity and suitable pKa for in vivo studies . The physical and chemical properties of the compound "this compound" would likely be influenced by the fluorine atom and the overall molecular structure, affecting its solubility, stability, and biological activity.

Scientific Research Applications

Antibacterial Activity

Research into similar compounds has demonstrated the potential for antibacterial applications. For instance, studies on pyridonecarboxylic acids have explored the synthesis and antibacterial activity of various analogues, revealing compounds with enhanced activity against bacterial infections. These compounds have shown promising results in vitro and in vivo screenings, highlighting their potential as templates for developing new antibacterial agents (Egawa et al., 1984).

Anticancer and Inhibitory Mechanisms

Research on related chemical structures has shown potential anticancer properties and mechanisms of action. A study involving water-mediated synthesis of analogues demonstrated experimental and computational studies indicating nonlinear optical (NLO) properties and molecular docking analyses. These compounds exhibited interactions with the colchicine binding site of tubulin, suggesting a mechanism by which they might inhibit tubulin polymerization and display anticancer activity (Jayarajan et al., 2019).

Chemical Synthesis and Characterization

Efficient synthesis methods for related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, have been developed, highlighting the chemical versatility and potential for creating diverse derivatives with specific biological activities. These synthesis methods allow for the exploration of structure-activity relationships and the development of targeted therapeutic agents (Hirokawa et al., 2000).

Diagnostic and Imaging Applications

Fluorinated compounds, such as 6-fluoropyridoxal polymer conjugates, have been synthesized for use as pH indicators in magnetic resonance spectroscopy and imaging. These novel macromolecular probes offer a new approach to studying tissue physiology and diagnostics, demonstrating the potential of fluorinated compounds in medical imaging applications (Mehta et al., 1996).

Organic Light Emitting Diodes (OLEDs)

Innovations in materials science have led to the development of polymer light-emitting diodes (OLEDs) using green-emitting Ir(III) complexes. Studies on ligands such as 9-((6-(4-fluorophenyl)pyridin-3-yl)methyl)-9H-carbazole have shown their role in tunable emission, illustrating the potential of these compounds in creating more efficient and versatile OLED devices (Cho et al., 2010).

properties

IUPAC Name

6-fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c1-3-9-20(11-14-6-4-5-12(2)19-14)16(21)13-7-8-15(17)18-10-13/h1,4-8,10H,9,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGUBWSATZYEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN(CC#C)C(=O)C2=CN=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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